Sodium 4-chloro-2-cyclohexylphenolate
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Overview
Description
Sodium 4-chloro-2-cyclohexylphenolate: is an organic compound with the molecular formula C12H14ClNaO . It is a sodium salt of 4-chloro-2-cyclohexylphenol and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-chloro-2-cyclohexylphenolate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-cyclohexylphenol with sodium hydroxide under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexylphenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylphenol derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
Chemistry: Sodium 4-chloro-2-cyclohexylphenolate is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.
Mechanism of Action
The mechanism of action of sodium 4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects. The compound’s structure allows it to form stable complexes with proteins, affecting their activity and function .
Comparison with Similar Compounds
- Sodium 4-chlorophenolate
- Sodium 2-cyclohexylphenolate
- Sodium 4-bromo-2-cyclohexylphenolate
Comparison: Sodium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both a chlorine atom and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to similar compounds. The presence of the cyclohexyl group enhances its ability to interact with biological targets, making it more effective in certain applications .
Properties
CAS No. |
85712-08-9 |
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Molecular Formula |
C12H14ClNaO |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
sodium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
InChI Key |
LAKBDMSMNUVYJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
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